cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane
Description
Molecular Formula: C₁₀H₂₀O₃
Structure: The compound features a 1,3-dioxane ring with a cis configuration at the 5th position, bearing an isopropyl group and a methoxymethyl substituent. The 2nd position is substituted with a methyl group, contributing to its stereochemical complexity .
Key Characteristics:
- Molecular Weight: 202.16 g/mol.
- Stereochemistry: The cis arrangement of the 5-isopropyl and 5-(methoxymethyl) groups creates a rigid, sterically hindered structure, influencing reactivity and physical properties .
- Applications: Primarily used in organic synthesis and as a chiral building block for pharmaceuticals, leveraging its stereospecificity .
Properties
CAS No. |
22645-41-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
CXTFIWDHFDRXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(COC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Glycerol or related polyols : Serve as precursors for the dioxane ring.
- Acetone or aldehydes : React with diols to form cyclic acetals.
- Isopropyl and methoxymethyl halides or equivalents : Used for alkylation steps to introduce substituents.
Stepwise Synthesis Procedure
Based on analogous synthesis of related dioxane ethers:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane intermediate | Glycerol + acetone, catalyzed by p-toluenesulfonic acid, room temperature, 18 h | Acid-catalyzed cyclization forms the dioxane ring with hydroxymethyl group |
| 2 | Neutralization and workup | Addition of anhydrous potassium carbonate, stirring 1 h, filtration, concentration, distillation under reduced pressure | Removes acid catalyst and isolates intermediate |
| 3 | Alkylation of hydroxymethyl group | Reaction with isopropyl halide and methoxymethyl halide in presence of base (NaOH) and catalyst (e.g., Catamin-AB) in benzene, 30–50 °C, 2 h | Introduces isopropyl and methoxymethyl substituents selectively |
| 4 | Purification | Washing with water, extraction with ethoxyethane, drying over MgSO4, distillation under reduced pressure | Isolates pure cis isomer |
This method allows selective formation of the cis isomer due to steric and electronic factors during alkylation.
Reaction Mechanism Insights
- The acid-catalyzed cyclization forms the 1,3-dioxane ring by intramolecular acetal formation.
- Alkylation proceeds via nucleophilic substitution on the hydroxymethyl group.
- The stereochemistry is influenced by the approach of alkylating agents and ring conformation, favoring the cis arrangement.
Data Tables Summarizing Preparation Parameters
| Parameter | Value/Condition | Effect on Synthesis |
|---|---|---|
| Catalyst for cyclization | p-Toluenesulfonic acid (0.22 g) | Efficient ring closure |
| Reaction temperature (cyclization) | Room temperature (approx. 25 °C) | Prevents side reactions |
| Reaction time (cyclization) | 18 hours | Ensures complete conversion |
| Base for neutralization | Anhydrous K2CO3 (3 g) | Removes acid catalyst |
| Alkylation catalyst | Catamin-AB (0.22 g) | Enhances alkylation rate |
| Alkylation base | 50% NaOH solution (100 g) | Deprotonates hydroxymethyl group |
| Alkylation solvent | Benzene (60 mL) | Non-polar, facilitates substitution |
| Alkylation temperature | 30–50 °C | Controls reaction rate and selectivity |
| Alkylation time | 2 hours | Completes substitution |
| Purification method | Extraction + distillation at reduced pressure | Obtains pure cis isomer |
Research Discoveries and Observations
- The synthesis of related 1,3-dioxane ethers bearing alkyl substituents has been shown to proceed efficiently under mild acidic and basic conditions, as reported by Dzhumaev et al..
- Alkylation of hydroxymethyl groups on dioxane rings with halogenated derivatives yields high selectivity for cis isomers due to steric hindrance and ring conformational preferences.
- The use of phase-transfer catalysts such as Catamin-AB improves reaction rates and yields.
- Purification by extraction and distillation under reduced pressure preserves the stereochemical integrity of the product.
- Although direct studies on this compound are limited, analogous compounds demonstrate similar preparation routes and stereochemical outcomes.
Comparative Analysis with Similar Compounds
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted dioxanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted dioxanes with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation
Methoxy vs. Methoxymethyl Substituents
- cis-2-Isopropyl-5-methoxy-1,3-dioxane (C₈H₁₆O₃, MW 160.21 g/mol):
Aminoalkyl vs. Ether Substituents
- 2-(2-Aminopentyl)-2-methyl-1,3-dioxane (C₉H₁₉NO₂, MW 173.25 g/mol): Features an aminoalkyl chain at position 2 instead of ether groups. Exhibits basicity and reactivity in nucleophilic reactions, unlike the target compound’s ether-based stability .
Isomerism Effects
Cis vs. Trans Isomers
- Altered solubility profiles due to differences in molecular packing .
Cis-5-Hydroxy-2-methyl-1,3-dioxane (C₅H₁₀O₃, MW 118.13 g/mol):
Chain Length and Bulkiness
Methoxymethyl vs. 2-Methoxyethyl
- cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane (C₁₁H₂₂O₃, MW 214.29 g/mol):
Hexyl Substituent
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectroscopic Data Comparison
Research Findings
- Stereochemical Stability : The cis configuration of the target compound enhances rigidity, as evidenced by crystallographic studies using SHELX software .
- Reactivity : Methoxymethyl groups in the target compound resist hydrolysis better than hydroxyl analogs, making it stable under acidic conditions .
- Synthetic Utility: Aminoalkyl-substituted dioxanes (e.g., 4b) are preferred for Schiff base formation, while the target compound is more suited for ether-linked prodrugs .
Notes
- Limitations : Direct comparative data on melting points or biological activity are scarce in the provided evidence.
Biological Activity
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane , with the CAS number 22645-40-5, is an organic compound belonging to the class of dioxanes. This compound features a six-membered ring structure containing two oxygen atoms, along with various functional groups that contribute to its unique chemical properties. The molecular formula is and it has a molecular weight of 188.26 g/mol.
Chemical Structure
| Property | Value |
|---|---|
| CAS No. | 22645-40-5 |
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
| InChI Key | CXTFIWDHFDRXKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1OCC(CO1)(COC)C(C)C |
Biological Activity
The biological activity of this compound is an area of ongoing research. This compound has been studied for its potential interactions with various biomolecules, which could lead to applications in medicinal chemistry and pharmacology.
The proposed mechanism of action involves the compound acting as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. This interaction can influence several biological pathways including:
- Signal Transduction: Affecting cellular communication and response mechanisms.
- Enzyme Inhibition/Activation: Modulating the activity of enzymes involved in metabolic processes.
Recent Studies
-
Biological Interactions:
Research indicates that this compound may exhibit significant interactions with proteins and nucleic acids, suggesting potential roles in drug design and development. -
Pharmaceutical Applications:
Ongoing studies explore its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with therapeutic effects. Its unique structure may allow for the development of novel drugs targeting specific diseases.
Case Study: Antidepressant Synthesis
A relevant case study involves the use of similar dioxane derivatives in synthesizing antidepressant molecules. The catalytic reactions and their efficiencies highlight the importance of structural modifications in enhancing biological activity . The insights gained from these studies can be applicable to this compound.
Toxicological Profile
The toxicological profile of this compound remains under investigation. Preliminary assessments suggest that while it exhibits potential biological activity, comprehensive toxicity studies are necessary to establish safety profiles for therapeutic applications.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to determine the molecular structure of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane?
- Answer: The compound's structure can be confirmed via NMR spectroscopy (e.g., H and C NMR) to analyze coupling constants and stereochemical assignments, particularly for the methoxymethyl and isopropyl groups . X-ray crystallography is critical for resolving the three-dimensional geometry. Software like SHELXL refines crystallographic data, leveraging high-resolution intensity measurements to confirm bond lengths, angles, and chair conformations of the 1,3-dioxane ring . For example, X-ray analysis of analogous 1,3-dioxanes revealed chair conformations with equatorial substituents, a pattern likely applicable here .
Q. How is the chair conformation of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane stabilized in the crystalline state?
- Answer: X-ray diffraction studies of similar 1,3-dioxanes demonstrate that bulky substituents (e.g., isopropyl, methoxymethyl) adopt equatorial positions to minimize steric strain, stabilizing the chair conformation. For example, cis-5-(tert-butylsulfonyl)-1,3-dioxane derivatives exhibit eclipsed or staggered rotamers depending on substituent interactions . Computational models (e.g., PBE/3ζ or RI-MP2) can predict ΔG values for conformational transitions, validated against experimental NMR coupling constants .
Advanced Research Questions
Q. How do solvent effects influence the conformational equilibrium of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane in solution?
- Answer: Solvent polarity and hydrogen-bonding capacity alter the conformational equilibrium. In CDCl₃ or C₆D₆, NMR studies of analogous 1,3-dioxanes reveal solvent-specific ΔG values (e.g., 1.2–1.5 kcal/mol for methyl group inversion) . Polar solvents stabilize axial conformers via dipole interactions, while nonpolar solvents favor equatorial positions. Methodology :
- NMR titration : Measure coupling constants in varying solvents.
- Computational solvation models : Use COSMO-RS or SMD to simulate solvent effects on conformational energy .
Q. What computational strategies predict the reactivity of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane in substitution or elimination reactions?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model reaction pathways. For example:
- Nucleophilic substitution : Calculate transition-state energies for methoxymethyl or isopropyl group displacement.
- Steric maps : Visualize non-covalent interactions (NCI plots) to identify steric hindrance from the 2-methyl group .
- Kinetic isotope effects (KIEs) : Predict isotopic labeling outcomes using quantum chemical packages like Gaussian .
Q. What challenges arise in synthesizing cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane, and how can reaction conditions be optimized?
- Answer : Key challenges include:
- Regioselectivity : Competing cyclization pathways may form undesired regioisomers.
- Steric hindrance : Bulky isopropyl groups slow nucleophilic attack.
- Optimization strategies :
- Acid-catalyzed cyclization : Use HClO₄ in THF to promote diol-ketal formation .
- Temperature control : Higher temps (80–100°C) improve kinetics but may degrade sensitive methoxymethyl groups.
- Protecting groups : Temporarily protect reactive hydroxyls with TMS or acetyl groups to direct regioselectivity .
Q. How can high-resolution analytical techniques detect and quantify impurities in synthesized batches of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane?
- Answer :
- GC-μECD : Solid-phase microextraction (SPME) coupled with gas chromatography and microelectron-capture detection identifies halogenated impurities (e.g., residual brominated intermediates) with ppm-level sensitivity .
- HRMS : Orbitrap or TOF mass spectrometers resolve isotopic patterns to confirm molecular formula (C₁₀H₂₀O₃, exact mass 188.1412) and detect trace byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
